Ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate is a complex organic compound with a unique structure that includes a furoylamino group, a benzoyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-furoylamino)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester of 4-(2-furoylamino)benzoic acid, which is then reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The furoylamino group can be oxidized to form corresponding oxides.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides of the furoylamino group.
Reduction: Formation of alcohols from the benzoyl group.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The furoylamino group may interact with enzymes or receptors, modulating their activity. The benzoyl group can influence the compound’s binding affinity and specificity, while the piperazine ring may enhance its solubility and stability.
Comparison with Similar Compounds
Ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-furoylamino)benzoate: Lacks the piperazine ring, which may affect its biological activity and solubility.
Ethyl 4-(2-hydroxybenzylamino)benzoate: Contains a hydroxybenzylamino group instead of a furoylamino group, which may alter its reactivity and applications.
Ethyl 4-(butylamino)benzoate:
The uniqueness of Ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-26-19(25)22-11-9-21(10-12-22)18(24)14-5-7-15(8-6-14)20-17(23)16-4-3-13-27-16/h3-8,13H,2,9-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBRBDIBFSMNBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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